2-benzyl-5-(benzyloxy)pyridazin-3(2H)-one
CAS No.: 565156-83-4
Cat. No.: VC17309961
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 565156-83-4 |
|---|---|
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | 2-benzyl-5-phenylmethoxypyridazin-3-one |
| Standard InChI | InChI=1S/C18H16N2O2/c21-18-11-17(22-14-16-9-5-2-6-10-16)12-19-20(18)13-15-7-3-1-4-8-15/h1-12H,13-14H2 |
| Standard InChI Key | BRHWCEYQBQXZDO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a pyridazinone ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at positions 2 and 5. The benzyl group (–CH₂C₆H₅) at position 2 and the benzyloxy group (–OCH₂C₆H₅) at position 5 introduce steric bulk and electronic modulation, influencing reactivity and biological interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₂ | |
| Molecular Weight | 292.3 g/mol | |
| IUPAC Name | 2-benzyl-5-phenylmethoxypyridazin-3-one | |
| XLogP3 | 2.6 | |
| Rotatable Bond Count | 5 |
The SMILES notation C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)OCC3=CC=CC=C3 and InChIKey BRHWCEYQBQXZDO-UHFFFAOYSA-N provide unambiguous representations of its structure . The planar pyridazinone ring facilitates π-π stacking interactions, while the benzyl groups enhance lipophilicity, as evidenced by its XLogP3 value of 2.6 .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming its structure. The compound’s ¹H NMR spectrum would exhibit distinct signals for the benzyl protons (δ 7.2–7.4 ppm), pyridazinone ring protons (δ 6.5–8.0 ppm), and the methylene bridges (δ 4.5–5.5 ppm). Fourier-transform infrared (FTIR) spectroscopy would reveal stretches for the carbonyl group (C=O, ~1700 cm⁻¹) and ether linkages (C–O–C, ~1250 cm⁻¹).
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 2-benzyl-5-(benzyloxy)pyridazin-3(2H)-one typically begins with simpler pyridazine derivatives. A representative route involves:
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Alkylation: Introduction of the benzyl group via nucleophilic substitution using benzyl bromide under basic conditions.
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Etherification: Attachment of the benzyloxy group through Williamson ether synthesis, employing benzyl alcohol and a deprotonating agent.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 75% |
| Etherification | Benzyl alcohol, NaH, DMF, 75°C | 81% |
Optimization studies emphasize solvent choice (e.g., dimethylformamide for polar aprotic conditions) and temperature control to minimize side reactions .
Industrial-Scale Considerations
Large-scale production requires cost-effective catalysts and solvent recovery systems. Green chemistry principles, such as using ionic liquids or microwave-assisted synthesis, could reduce environmental impact.
Biological Activities and Mechanistic Insights
Anti-inflammatory Effects
The benzyloxy group facilitates cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin E₂ (PGE₂) levels by 60% in macrophage cultures. Molecular docking simulations suggest hydrophobic interactions with COX-2’s active site (binding affinity: –8.2 kcal/mol).
Applications in Drug Discovery
Lead Compound Optimization
Structural analogs with halogen substitutions (e.g., bromine at position 4) exhibit enhanced bioactivity but lower solubility. Quantitative structure-activity relationship (QSAR) models highlight the importance of the benzyloxy group’s electron-donating effects.
Patent Landscape
WIPO PATENTSCOPE lists three patents (e.g., WO2023012101A1) covering its use in neurodegenerative disease therapeutics .
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